molecular formula C14H15NO3 B1608462 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid CAS No. 54056-83-6

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid

Cat. No.: B1608462
CAS No.: 54056-83-6
M. Wt: 245.27 g/mol
InChI Key: CGYYJHMINXBBNH-UHFFFAOYSA-N
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Description

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its unique structure, which combines a cyclohexene ring with a benzoic acid moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with 4-aminobenzoic acid. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid.

    Reduction: Formation of 4-(cyclohexylcarbonylamino)benzoic acid.

    Substitution: Formation of nitro or sulfonic acid derivatives of the benzoic acid moiety.

Scientific Research Applications

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(cyclohexylcarbonylamino)benzoic Acid: Similar structure but with a fully saturated cyclohexane ring.

    4-(cyclohex-3-ene-1-carbonylamino)phenylacetic Acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-(cyclohex-3-ene-1-carbonylamino)salicylic Acid: Similar structure but with a salicylic acid moiety.

Uniqueness

4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid is unique due to its combination of a cyclohexene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

4-(cyclohex-3-ene-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-2,6-10H,3-5H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYYJHMINXBBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398321
Record name 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54056-83-6
Record name 4-(cyclohex-3-ene-1-carbonylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(3-Cyclohexene-1-carbonylamino)-benzoic acid was prepared as described in Example 3 from 12 g (0.0875 mol) of p-aminobenzoic acid and 13.9 g (0.0963 mol) of 3-cyclohexene-1-carboxylic acid chloride.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

β-Lactam content 72.8% B. 4-(3-Cyclohexene-1-carbonylamino)-benzoic acid was prepared as described in Example 3 from 12 g (0.0875 mol) of p-aminobenzoic acid and 13.9 g (0.0963 mol) of 3-cyclohexene-1-carboxylic acid chloride.
[Compound]
Name
β-Lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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